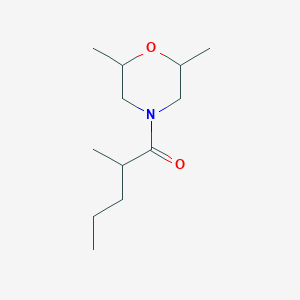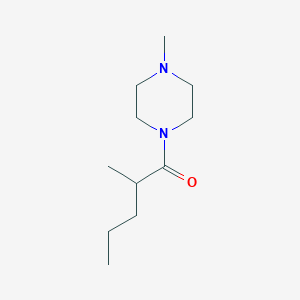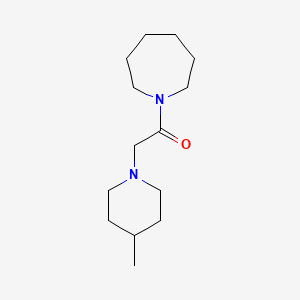
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of benzoxazole derivatives, which are known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments is its ability to selectively target specific enzymes and pathways, which can help in the development of more targeted therapies. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is its potential toxicity, which requires careful monitoring and dosage control.
Future Directions
There are several future directions for the research on N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide. One potential area of exploration is the development of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide's effects on other pathways and enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in animal models and clinical trials.
Synthesis Methods
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-chloroacetic acid, followed by cyclization with ortho-amino phenol in the presence of a dehydrating agent. The resulting product is then purified by recrystallization to obtain pure N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide.
Scientific Research Applications
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)9-14(19)18-15-17-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBQBMKSPTRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)


![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)